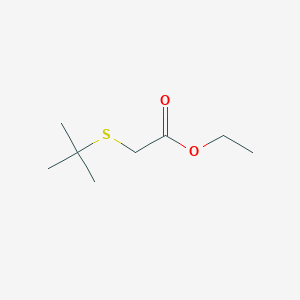

Ethyl (tert-butylthio)acetate

Vue d'ensemble

Description

Ethyl (tert-butylthio)acetate is a chemical compound that is related to various ethers and esters of tert-butyl alcohol. While the specific compound Ethyl (tert-butylthio)acetate is not directly mentioned in the provided papers, we can infer its properties and synthesis based on related compounds such as tert-butyl acetothioacetate , ethyl tert-butyl ether (ETBE) , and other tert-butyl esters .

Synthesis Analysis

The synthesis of related tert-butyl compounds involves various methods. For instance, ETBE is synthesized using a non-acid ionic liquid as a catalyst and dehydrator, which results in high conversion and selectivity under mild conditions . tert-Butyl acetothioacetate, a related thioester, is used in the synthesis of heterocyclic compounds, indicating that similar methods could potentially be applied to synthesize Ethyl (tert-butylthio)acetate . Additionally, tert-butyl esters have been used as chain transfer agents in cationic copolymerization, suggesting that Ethyl (tert-butylthio)acetate could also be synthesized through related polymerization reactions .

Molecular Structure Analysis

The molecular structure of Ethyl (tert-butylthio)acetate can be speculated based on the structures of similar compounds. For example, the crystal and molecular structure of a tert-butyl-containing compound was characterized by X-ray crystallographic analysis, revealing intramolecular hydrogen bonding . Ethyl acetate itself has been studied, showing a flat molecule with trans conformation in the solid state . These insights into the molecular structures of related compounds provide a basis for understanding the potential structure of Ethyl (tert-butylthio)acetate.

Chemical Reactions Analysis

Chemical reactions involving tert-butyl groups are diverse. For instance, tert-butyl esters can function as chain transfer agents in copolymerization reactions, which could be relevant for Ethyl (tert-butylthio)acetate if it behaves similarly . The synthesis of tert-butyl acetothioacetate involves acylation, addition to CO, and cyclization reactions , which could also be applicable to the chemical reactions of Ethyl (tert-butylthio)acetate.

Physical and Chemical Properties Analysis

The physical and chemical properties of Ethyl (tert-butylthio)acetate can be inferred from related compounds. The calorimetric studies of ethyl p-tert-butylcalix arene tetraacetate with alkali metal cations suggest interactions with solvents like acetonitrile and methanol . The solvent structure of ethyl acetate has been analyzed, indicating a preference for the trans isomer and a degree of hidden disorder . These studies on related compounds provide insights into the potential solubility, isomer preferences, and interactions with solvents that Ethyl (tert-butylthio)acetate may exhibit.

Applications De Recherche Scientifique

Synthesis Applications

- Synthesis of o-Aminophenylacetates : Ethyl (tert-butylthio)acetate derivatives have been explored in the synthesis of organic compounds. Johnson & Aristoff (1990) demonstrated a synthesis method where tert-butyl esters like (methylthio) acetic acid are created by reacting lithium salts with acetyl chloride, highlighting the role of ethyl (tert-butylthio)acetate in modifying traditional synthesis routes (Johnson & Aristoff, 1990).

Environmental and Toxicological Studies

- Air-Water Transfer of Fuel Oxygenates : Research has also been conducted on the environmental impact of ethyl tert-butyl ether (ETBE), closely related to ethyl (tert-butylthio)acetate, in terms of its behavior as a gasoline oxygenate. Arp & Schmidt (2004) found that ETBE and its degradation products, including compounds similar to ethyl (tert-butylthio)acetate, have specific air-water partitioning characteristics crucial for assessing their environmental fate and transport (Arp & Schmidt, 2004).

Analytical Chemistry Applications

- Determination of Degradation Products in Water : Church et al. (1997) developed a method for detecting major alkyl ether compounds like MTBE, ETBE, and their characteristic degradation products in water. This research is relevant to ethyl (tert-butylthio)acetate as it shares similar properties with these compounds and can be analyzed using similar techniques (Church et al., 1997).

Thermodynamic Studies

- Solubility and Thermodynamics : Šegatin & Klofutar (2001) conducted a study on the solubility and thermodynamics of alkyl acetates, including tert-BuOAc which is structurally similar to ethyl (tert-butylthio)acetate. This research contributes to understanding the thermodynamic behavior of such compounds in various solutions (Šegatin & Klofutar, 2001).

Polymer Chemistry

- Chain Transfer Agents in Polymerization : Hotta, Kanazawa, & Aoshima (2020) explored the use of tert-butyl esters as chain transfer agents in copolymerization processes. This study provides insight into the potential applications of ethyl (tert-butylthio)acetate in polymer chemistry, considering its structural similarity to the investigated tert-butyl esters (Hotta, Kanazawa, & Aoshima, 2020).

Biofuel Research

- Biofuel Purification : Abdellatif et al. (2017) investigated bio-based membranes for the purification of ethyl tert-butyl ether (ETBE) biofuel. As ETBE is closely related to ethyl (tert-butylthio)acetate, this research highlights the significance of such compounds in developing sustainable biofuel technologies (Abdellatif et al., 2017).

Safety And Hazards

Orientations Futures

The increasing interest in transesterification for the synthesis of compounds of pharmaceutical importance, as well as for biodiesel production, has led to the development of a variety of different approaches . The mixture of di- and tri-alkyl ethers with very low concentration of mono-ethers can be potentially used as oxygenate additives to diesel fuels .

Propriétés

IUPAC Name |

ethyl 2-tert-butylsulfanylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2S/c1-5-10-7(9)6-11-8(2,3)4/h5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFJMCUJLEIRSMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CSC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60406943 | |

| Record name | Ethyl (tert-butylsulfanyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60406943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl (tert-butylthio)acetate | |

CAS RN |

60178-20-3 | |

| Record name | Ethyl 2-[(1,1-dimethylethyl)thio]acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60178-20-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl (tert-butylsulfanyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60406943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-5-ol](/img/structure/B1276005.png)

![2-{[(4-Tert-butylphenyl)sulfonyl]amino}propanoic acid](/img/structure/B1276010.png)

![2-[(5-Mercapto-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B1276015.png)